molecular formula C22H24N2O7 B343254 ethyl 1'-(2-ethoxy-2-oxoethyl)-5-acetyl-2-amino-2'-oxo-2',3'-dihydro-6-methyl-spiro[4H-pyran-4,3'-(2'H)-indole]-3-carboxylate

ethyl 1'-(2-ethoxy-2-oxoethyl)-5-acetyl-2-amino-2'-oxo-2',3'-dihydro-6-methyl-spiro[4H-pyran-4,3'-(2'H)-indole]-3-carboxylate

Cat. No.: B343254
M. Wt: 428.4 g/mol
InChI Key: FWVFZJKFGAVLMQ-UHFFFAOYSA-N
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Description

Ethyl 5’-acetyl-2’-amino-1-(2-ethoxy-2-oxoethyl)-6’-methyl-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound with a unique spiro structure This compound is characterized by its indole and pyran rings, which are fused together in a spiro configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5’-acetyl-2’-amino-1-(2-ethoxy-2-oxoethyl)-6’-methyl-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes a series of reactions including acetylation, amination, and esterification. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The scalability of the synthetic route is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5’-acetyl-2’-amino-1-(2-ethoxy-2-oxoethyl)-6’-methyl-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups, such as carbonyls, into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indole or pyran rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Ethyl 5’-acetyl-2’-amino-1-(2-ethoxy-2-oxoethyl)-6’-methyl-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate has numerous applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure and reactivity make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5’-acetyl-2’-amino-1-(2-ethoxy-2-oxoethyl)-6’-methyl-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]acetate
  • 2-[2-(2-Aminoethoxy)ethoxy]ethanol
  • Diethyl iminodiacetate

Uniqueness

Ethyl 5’-acetyl-2’-amino-1-(2-ethoxy-2-oxoethyl)-6’-methyl-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate stands out due to its spiro structure, which imparts unique chemical and physical properties

Properties

Molecular Formula

C22H24N2O7

Molecular Weight

428.4 g/mol

IUPAC Name

ethyl 5//'-acetyl-2//'-amino-1-(2-ethoxy-2-oxoethyl)-6//'-methyl-2-oxospiro[indole-3,4//'-pyran]-3//'-carboxylate

InChI

InChI=1S/C22H24N2O7/c1-5-29-16(26)11-24-15-10-8-7-9-14(15)22(21(24)28)17(12(3)25)13(4)31-19(23)18(22)20(27)30-6-2/h7-10H,5-6,11,23H2,1-4H3

InChI Key

FWVFZJKFGAVLMQ-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C2=CC=CC=C2C3(C1=O)C(=C(OC(=C3C(=O)OCC)N)C)C(=O)C

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C3(C1=O)C(=C(OC(=C3C(=O)OCC)N)C)C(=O)C

Origin of Product

United States

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